molecular formula C3H7NaO4S2 B1604218 Sodium 2-hydroxy-3-mercaptopropanesulphonate CAS No. 20055-98-5

Sodium 2-hydroxy-3-mercaptopropanesulphonate

Cat. No.: B1604218
CAS No.: 20055-98-5
M. Wt: 194.2 g/mol
InChI Key: WBZSEACLCTWMGY-UHFFFAOYSA-M
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Description

Sodium 2-hydroxy-3-mercaptopropanesulphonate: is an organic sulfur compound with the chemical formula C3H7NaO4S2. It is a white crystalline powder that is highly soluble in water. This compound is known for its applications in various fields, including electroplating, where it is used to improve the quality of nickel plating by enhancing the covering power and tolerance to impurities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2-hydroxy-3-mercaptopropanesulphonate is primarily synthesized through the reaction of thiosulfuric acid with sodium hydroxide under controlled conditions. The reaction involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-3-mercaptopropanesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 2-hydroxy-3-mercaptopropanesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-3-mercaptopropanesulphonate involves its ability to donate electrons, making it an effective reducing agent. It interacts with molecular targets such as metal ions and organic radicals, stabilizing them through reduction. This compound also participates in various biochemical pathways, enhancing the stability and activity of enzymes and other proteins.

Comparison with Similar Compounds

  • Sodium 3-mercapto-1-propanesulfonate
  • Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate
  • Sodium 2-hydroxy-3-mercapto-1-propanesulfonic acid

Comparison: Sodium 2-hydroxy-3-mercaptopropanesulphonate is unique due to its specific structural features, such as the presence of both hydroxyl and mercapto groups. This dual functionality enhances its reactivity and makes it more versatile compared to similar compounds. Its high solubility in water and stability under various conditions further distinguish it from other related compounds.

Properties

IUPAC Name

sodium;2-hydroxy-3-sulfanylpropane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S2.Na/c4-3(1-8)2-9(5,6)7;/h3-4,8H,1-2H2,(H,5,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZSEACLCTWMGY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CS(=O)(=O)[O-])O)S.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942069
Record name Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20055-98-5
Record name Sodium 2-hydroxy-3-mercaptopropanesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020055985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-hydroxy-3-mercaptopropanesulphonate
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Synthesis routes and methods

Procedure details

To sodium 3-chloro-2-hydroxypropanesulfonate hydrate (2.0 g), sodium hydrosulfide hydrate (0.42 g) was added in 10 mL DMF. The mixture was refluxed overnight. When the reaction mixture was cooled down, white solid was isolated, rinsed with ether and acetone to obtain 1.9 g crude sodium 3-mercapto-2-hydroxypropane sulfonate. The crude product was dissolved in water and preferentially precipitated the desired product by adding acetone. The precipitated product was then filtered and dried under vacuum to get 1.04 g of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 2-hydroxy-3-mercaptopropanesulphonate
Reactant of Route 2
Sodium 2-hydroxy-3-mercaptopropanesulphonate
Reactant of Route 3
Sodium 2-hydroxy-3-mercaptopropanesulphonate
Reactant of Route 4
Sodium 2-hydroxy-3-mercaptopropanesulphonate
Reactant of Route 5
Sodium 2-hydroxy-3-mercaptopropanesulphonate
Reactant of Route 6
Sodium 2-hydroxy-3-mercaptopropanesulphonate

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